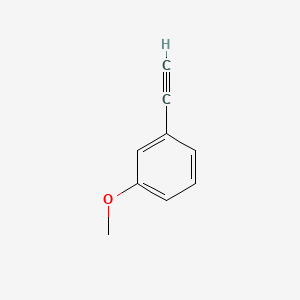

3-Éthynylanisole

Vue d'ensemble

Description

3-Ethynylanisole, also known as 1-Ethynyl-3-methoxybenzene, is an acetylene derivative . It is a colorless to light orange to yellow clear liquid .

Molecular Structure Analysis

The molecular formula of 3-Ethynylanisole is C9H8O . It has an average mass of 132.159 Da and a monoisotopic mass of 132.057510 Da . The linear formula is CH3OC6H4C≡CH .Physical and Chemical Properties Analysis

3-Ethynylanisole has a density of 1.0±0.1 g/cm3 . Its boiling point is 204.4±23.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 69.6±18.3 °C . The index of refraction is 1.530 . The molar refractivity is 40.2±0.4 cm3 .Applications De Recherche Scientifique

Analyse complète des applications du 3-éthynylanisole dans la recherche scientifique

Le 3-éthynylanisole, également connu sous le nom de 1-éthynyl-3-méthoxybenzène, est un composé chimique de formule moléculaire

C9H8O C_9H_8O C9H8O

et d'une masse molaire de 132,16 g/mol . Il présente une variété d'applications dans la recherche scientifique en raison de ses propriétés chimiques uniques. Voici une analyse détaillée de ses applications dans différents domaines :Synthèse organique : Le 3-éthynylanisole sert de bloc de construction polyvalent en synthèse organique. Son groupe éthynyle peut subir diverses réactions chimiques, ce qui en fait un précurseur précieux pour la synthèse de molécules organiques complexes. Par exemple, il peut participer à des réactions de couplage de Sonogashira pour former des énynes conjugués, qui sont des intermédiaires essentiels dans la synthèse de produits naturels et de produits pharmaceutiques .

Science des matériaux : En science des matériaux, le 3-éthynylanisole est utilisé pour développer de nouveaux matériaux polymères. En incorporant ce composé dans les polymères, les chercheurs peuvent améliorer la stabilité thermique et les propriétés mécaniques des matériaux. Cela les rend adaptés aux applications de haute performance telles que l'aérospatiale et l'électronique .

Catalyse : Ce composé est également utilisé dans la recherche en catalyse. Sa capacité à former des complexes stables avec les métaux de transition lui permet d'agir comme un ligand dans les systèmes catalytiques. Ces systèmes sont explorés pour leur potentiel à catalyser des transformations chimiques importantes, notamment l'hydrogénation et la formation de liaisons carbone-carbone .

Recherche pharmaceutique : Le motif structural du 3-éthynylanisole se retrouve dans diverses molécules bioactives. Par conséquent, il est utilisé dans la découverte et le développement de médicaments comme un échafaudage pour créer de nouveaux agents médicamenteux. Ses modifications peuvent conduire à des composés ayant des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et l'inflammation .

Dispositifs photovoltaïques : Le groupe éthynyle dans le 3-éthynylanisole peut contribuer à la photoconductivité des composés organiques. Les chercheurs utilisent cette propriété pour concevoir et synthétiser des matériaux photovoltaïques organiques capables de convertir l'énergie solaire en électricité avec une efficacité améliorée .

Études de fluorescence : En raison de sa structure aromatique, le 3-éthynylanisole présente une fluorescence dans certaines conditions. Cette caractéristique est exploitée dans les études de fluorescence pour développer de nouvelles sondes fluorescentes et des marqueurs pour l'imagerie biologique et le diagnostic .

Nanotechnologie : En nanotechnologie, le 3-éthynylanisole est étudié pour son potentiel à créer des structures à l'échelle nanométrique. Son groupe éthynyle réactif peut être utilisé pour fixer divers groupes fonctionnels, permettant la construction de dispositifs à l'échelle nanométrique avec des propriétés spécifiques pour des applications telles que la délivrance de médicaments et la détection .

Science de l'environnement : Enfin, le 3-éthynylanisole est étudié pour son rôle en science de l'environnement. Les chercheurs examinent ses voies de dégradation et son devenir environnemental pour comprendre son impact sur les écosystèmes et développer des méthodes pour sa élimination ou son recyclage sécuritaires .

Safety and Hazards

3-Ethynylanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Analyse Biochimique

Biochemical Properties

3-Ethynylanisole plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and nucleic acids, potentially modifying their function. The interactions of 3-Ethynylanisole with biomolecules are primarily driven by its ability to form covalent bonds with nucleophilic sites on these molecules .

Cellular Effects

The effects of 3-Ethynylanisole on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethynylanisole has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects are mediated through the interaction of 3-Ethynylanisole with specific cellular receptors and transcription factors .

Molecular Mechanism

The molecular mechanism of action of 3-Ethynylanisole involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 3-Ethynylanisole can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynylanisole can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, air, or heat. Over time, the degradation products of 3-Ethynylanisole can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to 3-Ethynylanisole has been shown to cause changes in cell morphology and viability. In in vivo studies, the long-term effects of 3-Ethynylanisole include alterations in tissue structure and function .

Dosage Effects in Animal Models

The effects of 3-Ethynylanisole vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, 3-Ethynylanisole can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed in studies where a specific dosage range leads to a significant change in the biological response. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of 3-Ethynylanisole .

Metabolic Pathways

3-Ethynylanisole is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Ethynylanisole, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. The metabolic flux of 3-Ethynylanisole can influence the levels of metabolites in the cell, potentially affecting cellular homeostasis. Additionally, the interaction of 3-Ethynylanisole with cofactors such as NADPH can modulate its metabolic pathways .

Transport and Distribution

The transport and distribution of 3-Ethynylanisole within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3-Ethynylanisole can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Ethynylanisole within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the bioavailability and efficacy of 3-Ethynylanisole in different tissues .

Subcellular Localization

The subcellular localization of 3-Ethynylanisole is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, 3-Ethynylanisole can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 3-Ethynylanisole is essential for its role in regulating cellular processes .

Propriétés

IUPAC Name |

1-ethynyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXCTCNZKFDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348802 | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-70-7 | |

| Record name | 3-Methoxyphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)